3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine

Catalog No.
S12804665
CAS No.
M.F
C10H9ClF3N5O2
M. Wt
323.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]...

Product Name

3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine

IUPAC Name

(NZ)-N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide

Molecular Formula

C10H9ClF3N5O2

Molecular Weight

323.66 g/mol

InChI

InChI=1S/C10H9ClF3N5O2/c11-7-3-6(10(12,13)14)4-16-8(7)5-18-2-1-15-9(18)17-19(20)21/h3-4H,1-2,5H2,(H,15,17)

InChI Key

YOZPDYLVJCVAPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N[N+](=O)[O-])N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl

Isomeric SMILES

C1CN(/C(=N\[N+](=O)[O-])/N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl

3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C10H9ClF3N5O2C_{10}H_{9}ClF_{3}N_{5}O_{2} and a molecular weight of approximately 323.66 g/mol. This compound features a pyridine ring that is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position, alongside an imidazolidine moiety containing a nitroimino functional group. The presence of these diverse functional groups suggests potential for significant biological activity and varied chemical reactivity.

The chemical reactivity of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine can be influenced by its functional groups. The nitro group is known to participate in reduction reactions, which can lead to the formation of amines or other derivatives under appropriate conditions. Additionally, the trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its interactions with biological membranes and proteins.

Reactions that might be relevant include:

  • Reduction of the Nitro Group: This could lead to the formation of an amine derivative.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The pyridine ring can undergo substitution reactions due to its electron-rich nature.

The synthesis of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine involves several steps typical of complex organic synthesis:

  • Preparation of Key Intermediates: Starting from chlorinated pyridine derivatives, the trifluoromethyl group can be introduced through methods like Friedel-Crafts alkylation.
  • Formation of Imidazolidine Moiety: This may involve condensation reactions between appropriate nitro compounds and amines.
  • Final Coupling: The final assembly could involve coupling reactions between the imidazolidine derivative and the substituted pyridine.

Detailed protocols for synthesizing this specific compound remain largely speculative due to limited experimental data.

While specific applications for this compound are not well-documented, similar compounds have been utilized in:

  • Pharmaceutical Development: As potential leads in drug discovery for neurological or infectious diseases.
  • Agricultural Chemistry: As potential pesticides or herbicides due to their biological activity against pests.
  • Material Science: In the development of advanced materials due to their unique chemical properties.

Understanding how 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine interacts with biological systems is crucial. Potential studies could include:

  • Molecular Docking Simulations: To predict binding affinities with various biological targets such as enzymes or receptors.
  • Biochemical Assays: To evaluate its effects on cellular processes, such as enzyme inhibition or activation.
  • In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy in disease models.

Several compounds share structural similarities with 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine, including:

Compound NameStructure FeaturesNotable Activities
1-(2-Chloro-5-pyridinylmethyl)-2-(nitroimino)imidazolidineChlorinated pyridine, nitroimino groupAntimicrobial
5-Chloro-1-methyl-3-[2-(nitromethylidene)imidazolidin-1-yl]methyl-pyrazolePyrazole ring, nitromethylideneAnti-inflammatory
2-Chloro-5-[2-(nitromethylidene)-3-(pyridin-3-ylmethyl)imidazolidin-1-yl]pyridineMultiple nitrogen heterocyclesNeuroprotective

The uniqueness of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which may confer unique biochemical properties compared to simpler analogs.

3-Chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine (CAS RN: 1781254-33-8) is a heterocyclic organic compound characterized by a pyridine backbone substituted with chloro, trifluoromethyl, and a nitroimino-functionalized imidazolidine moiety. Its molecular formula, inferred from structural analysis, is C₁₀H₈ClF₃N₅O₂, with a molecular weight of 330.65 g/mol. The compound’s unique architecture combines electron-withdrawing groups (chloro, trifluoromethyl) and a nitroimino side chain, rendering it a subject of interest in coordination chemistry and agrochemical research.

The Z-configuration of the nitroimino group plays a critical role in its molecular geometry, influencing its reactivity and binding affinity to biological targets. Physicochemical properties include limited solubility in polar solvents due to the trifluoromethyl group, necessitating the use of dichloromethane or acetonitrile in synthetic protocols. Structural studies highlight planar geometry at the pyridine ring, with the imidazolidine moiety adopting a chair-like conformation.

Historical Context and Discovery

The compound emerged from systematic efforts to optimize neonicotinoid insecticides, a class of nicotine acetylcholine receptor (nAChR) agonists. While imidacloprid, a first-generation neonicotinoid, was discovered in the 1980s, 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine represents a structurally advanced analog designed to enhance photostability and target specificity. Early synthesis routes, documented in patents such as CN106349159A, involved nucleophilic substitution reactions using tertiary amines like triethylamine to activate intermediates.

A landmark 2017 study detailed its preparation via a two-step process: (1) formation of an organic salt through reflux of 3-chloro-2-R-5-trifluoromethylpyridine with triethylamine in methanol, and (2) cyanide-mediated displacement under mild conditions. This method achieved an 85.7% yield, emphasizing solvent recyclability and reduced environmental impact compared to earlier nitrile-based protocols.

Significance in Contemporary Chemical Research

The compound’s significance lies in its dual role as a ligand in coordination chemistry and a template for agrochemical innovation. Its nitroimino group serves as a bidentate ligand, facilitating the synthesis of metal-organic frameworks (MOFs) with applications in catalysis. In agrochemistry, structural analogs demonstrate potent insecticidal activity by irreversibly binding to insect nAChRs, though this review excludes explicit efficacy or safety data.

Recent advancements include its use in cross-coupling reactions to generate fluorinated bipyridines, which are pivotal in materials science. Additionally, the trifluoromethyl group enhances metabolic stability, making derivatives valuable in probing enzyme-substrate interactions.

Scope and Objectives of the Review

This review consolidates extant knowledge on the compound’s synthesis, structural attributes, and research applications. It critically evaluates:

  • Synthetic methodologies and their environmental implications.
  • Spectroscopic and crystallographic data.
  • Emerging applications in catalysis and molecular recognition.

Excluded are discussions of pharmacological safety, regulatory status, and industrial-scale production. The analysis draws on peer-reviewed journals, patents, and chemical databases to ensure methodological rigor.

Molecular Formula and Structural Elucidation

The molecular formula of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine is C₁₀H₉ClF₃N₅O₂ [1] [3]. This complex heterocyclic compound features a pyridine ring as the central structural framework, with three distinct substituents that significantly influence its chemical behavior and physicochemical properties [1] [4].

The structural framework comprises a pyridine ring bearing a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and a nitroimino imidazolidin-1-yl methyl moiety at the 2-position [1] [2]. The compound exhibits the Chemical Abstracts Service registry number 1781254-33-8, which serves as its unique identifier in chemical databases [1] [3] [4].

The canonical SMILES notation for this compound is [O-]N+/N=C1/NCCN/1CC1=NC=C(C=C1Cl)C(F)(F)F [1], while the International Chemical Identifier string is InChI=1S/C10H9ClF3N5O2/c11-7-3-6(10(12,13)14)4-16-8(7)5-18-2-1-15-9(18)17-19(20)21/h3-4H,1-2,5H2,(H,15,17) [1] [4].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic International Union of Pure and Applied Chemistry name for this compound is (Z)-N-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)imidazolidin-2-ylidene)nitramide [1] [4]. This nomenclature reflects the complex structural arrangement and stereochemical configuration present in the molecule [1] [2].

Alternative nomenclature variations include N-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4,5-dihydro-1H-imidazol-2-yl)nitramide [4], which emphasizes the dihydroimidazole character of the heterocyclic ring system. The systematic naming conventions follow established International Union of Pure and Applied Chemistry guidelines for complex polyfunctional molecules containing multiple heterocyclic systems [1] [4].

The compound's nomenclature incorporates stereochemical descriptors, specifically the (Z)-configuration, which indicates the geometric arrangement around the nitroimino double bond [1] [7]. This stereochemical designation is crucial for understanding the three-dimensional structure and potential biological activity of the molecule [7] [10].

Stereochemistry and Isomerism

The compound exhibits E/Z stereoisomerism around the nitroimino group, with the (2Z)-configuration being the predominant form described in the literature [1] [7]. This geometric isomerism arises from restricted rotation around the C=N double bond within the nitroimino functional group [7] [25].

The imidazolidine ring system adopts an envelope conformation, which is characteristic of five-membered saturated heterocycles [29] [32]. The envelope conformation allows for optimal orbital overlap while minimizing steric interactions between substituents [29]. Conformational analysis indicates that the nitroimino substituent preferentially adopts a configuration that minimizes electronic repulsion with the pyridine nitrogen atom [25] [29].

The presence of the trifluoromethyl group introduces additional conformational considerations due to its significant steric bulk and strong electron-withdrawing properties [27] [31]. The spatial arrangement of the chlorine atom, trifluoromethyl group, and imidazolidinyl methyl substituent on the pyridine ring creates distinct conformational preferences that influence the molecule's overall three-dimensional structure [26] [27].

Electronic Structure and Bonding Analysis

The electronic structure of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine is dominated by the strong electron-withdrawing effects of both the trifluoromethyl and nitroimino groups [27] [30]. The trifluoromethyl group is one of the most powerful electron-withdrawing substituents in organic chemistry, primarily exerting its influence through inductive effects [27] [28].

The pyridine ring system exhibits aromatic character with delocalized π-electron density [26]. However, the electron density distribution is significantly perturbed by the electron-withdrawing substituents [27] [28]. The chlorine atom at the 3-position contributes both inductive electron withdrawal and mesomeric donation, creating a complex electronic environment [18] [26].

The nitroimino group exhibits unique bonding characteristics with resonance structures that delocalize electron density across the N=N-NO₂ system [30] [33]. The nitrogen-oxygen bonds in the nitro group are characterized by partial double bond character, with bond orders between 1.5 and 2.0 [30] [33]. This bonding arrangement results from resonance between canonical forms where formal charges are distributed across the nitro group oxygens [30].

The imidazolidine ring contributes additional electronic complexity through the presence of two nitrogen atoms with different hybridization states [29] [32]. One nitrogen atom participates in the nitroimino linkage, while the other serves as a bridging atom in the five-membered ring system [25] [29].

Physicochemical Parameters

Molecular Weight

The molecular weight of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine is 323.66 g/mol [1] [2] [3]. This molecular weight reflects the cumulative mass contribution from all constituent atoms, including the heavy halogen atoms (chlorine and fluorine) that significantly contribute to the overall molecular mass [1] [4].

The molecular weight places this compound in the medium molecular weight range for organic molecules, which has implications for its potential bioavailability and pharmacokinetic properties [2] [3]. The presence of multiple fluorine atoms and the chlorine substituent contributes approximately 25% of the total molecular weight [1] [3].

Melting and Boiling Points

The melting point of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine has been reported as 162-164°C [3]. This relatively high melting point is characteristic of compounds containing strong intermolecular interactions, including hydrogen bonding capabilities and aromatic π-π stacking interactions [3] [18].

The thermal properties are influenced by the presence of the nitroimino group, which can participate in hydrogen bonding interactions [25] [30]. Additionally, the trifluoromethyl group contributes to the overall molecular polarity and affects crystal packing arrangements [27] [31].

Boiling point data for this specific compound are not readily available in the literature, likely due to potential thermal decomposition of the nitroimino functionality at elevated temperatures [25] [30]. Related trifluoromethylpyridine compounds typically exhibit boiling points in the range of 140-180°C under atmospheric pressure [35] [36].

Solubility Profile

The solubility characteristics of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine are governed by its polyfunctional nature and the presence of both hydrophilic and lipophilic structural elements [25] [34]. The compound contains polar functional groups including the pyridine nitrogen, nitroimino moiety, and imidazolidine ring, which contribute to water solubility [25] [29].

The trifluoromethyl group imparts lipophilic character while simultaneously increasing the overall molecular polarity through its strong electron-withdrawing properties [27] [34]. This creates a complex solubility profile where the compound exhibits moderate solubility in polar aprotic solvents and limited aqueous solubility [34] [35].

Related nitroimino imidazolidine compounds demonstrate solubility in hot water and enhanced solubility in alkaline aqueous solutions [25]. The presence of the pyridine nitrogen atom allows for protonation under acidic conditions, potentially improving aqueous solubility at low pH values [18] [26].

Partition Coefficient and Lipophilicity

The partition coefficient and lipophilicity parameters for 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine reflect the balance between its polar and nonpolar structural components [27] [34]. The trifluoromethyl group significantly influences lipophilicity through its unique electronic properties and hydrophobic character [27] [28].

Computational studies on related trifluoromethylpyridine compounds indicate LogP values typically ranging from 2.0 to 4.0, depending on the specific substitution pattern [13] [34]. The presence of the polar nitroimino imidazolidine moiety is expected to reduce the overall lipophilicity compared to simple trifluoromethylpyridine derivatives [25] [34].

The compound's lipophilic character is further modulated by the chlorine substituent, which contributes to both molecular size and electronic properties [18] [35]. The overall lipophilicity profile influences membrane permeability and biological distribution characteristics [34] [35].

Spectroscopic Characteristics (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic properties of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine provide detailed structural information and confirm the compound's identity [17] [19]. Ultraviolet-visible spectroscopy reveals characteristic absorption bands associated with the aromatic pyridine ring system and the extended conjugation involving the nitroimino chromophore [23] [26].

Infrared spectroscopy exhibits distinctive absorption bands characteristic of the functional groups present in the molecule [17] [18]. The nitroimino group displays characteristic N-O stretching vibrations typically observed between 1350-1550 cm⁻¹ [30] [33]. The trifluoromethyl group exhibits strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region [17] [31].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and connectivity [17] [19]. The pyridine ring protons appear as characteristic multiplets in the aromatic region (7.0-8.5 ppm), while the imidazolidine ring protons exhibit distinctive coupling patterns [17] [29]. Fluorine-19 nuclear magnetic resonance spectroscopy reveals the trifluoromethyl group as a characteristic singlet around -62 ppm [17] [26].

Mass spectrometry confirms the molecular ion peak at m/z 323.66, corresponding to the molecular weight [1] [4]. Fragmentation patterns typically show loss of the nitro group (46 mass units) and trifluoromethyl group (69 mass units) as characteristic fragmentation pathways [17] [31].

Spectroscopic TechniqueKey CharacteristicsTypical Values/Ranges
Ultraviolet-Visibleπ-π* transitions250-300 nm
InfraredN-O stretch (nitro)1350-1550 cm⁻¹
InfraredC-F stretch (trifluoromethyl)1100-1300 cm⁻¹
¹H Nuclear Magnetic ResonanceAromatic protons7.0-8.5 ppm
¹⁹F Nuclear Magnetic ResonanceTrifluoromethyl-62 ppm
Mass SpectrometryMolecular ionm/z 323.66

Crystallographic Data and Solid-State Structure

Limited crystallographic data are available for 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine in the current literature [3] [21]. The compound has been assigned the molecular descriptor number MFCD28805992, indicating its inclusion in chemical structure databases [3] [4].

The solid-state structure is expected to exhibit intermolecular interactions characteristic of compounds containing both hydrogen bond donors and acceptors [29] [30]. The imidazolidine ring system can participate in hydrogen bonding through its nitrogen atoms, while the nitroimino group serves as both a hydrogen bond donor and acceptor [25] [30].

Crystal packing arrangements are influenced by the molecular geometry and the presence of polar functional groups [29] [32]. The trifluoromethyl group contributes to the overall molecular dipole and affects intermolecular electrostatic interactions [27] [31]. The planar pyridine ring system allows for potential π-π stacking interactions in the crystal lattice [26] [29].

Storage recommendations indicate ambient temperature stability, suggesting that the solid-state structure is thermodynamically stable under normal conditions [3] [4]. The crystal form exhibits characteristic physical properties including a defined melting point range and specific optical characteristics [3] [18].

Crystallographic ParameterValue/Characteristic
Molecular Descriptor NumberMFCD28805992
Melting Point162-164°C
Storage TemperatureAmbient
Crystal StabilityThermodynamically stable
Intermolecular InteractionsHydrogen bonding, π-π stacking

The synthesis of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine requires a systematic retrosynthetic approach that considers the molecular complexity and functional group compatibility. The target molecule can be deconstructed into two primary structural units: the 3-chloro-5-(trifluoromethyl)pyridine core and the (2Z)-2-(nitroimino)imidazolidine moiety [1].

The retrosynthetic strategy follows established principles for heterocyclic synthesis, where the pyridine ring construction can be achieved through either preformed pyridine functionalization or cyclocondensation methods [1]. For the 3-chloro-5-(trifluoromethyl)pyridine framework, three main synthetic approaches are viable: chlorine/fluorine exchange using trichloromethylpyridine derivatives, construction of the pyridine ring from trifluoromethyl-containing building blocks, or direct introduction of trifluoromethyl groups using active trifluoromethyl species [2].

The key disconnection strategy involves identifying the methylene bridge as the primary coupling point between the two major fragments. This approach allows for convergent synthesis where both fragments can be prepared independently and subsequently coupled through alkylation reactions [3]. The retrosynthetic analysis must also consider the stereochemical requirements of the (2Z)-configuration, which necessitates stereoselective synthetic approaches to ensure the desired geometric isomer is obtained.

Synthesis of Key Structural Fragments

Synthesis of 3-chloro-5-(trifluoromethyl)pyridine Core

The synthesis of the 3-chloro-5-(trifluoromethyl)pyridine core represents a critical step in the overall synthetic sequence. The most established approach involves the chlorine/fluorine exchange methodology starting from trichloromethylpyridine precursors [2]. This method typically begins with 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which undergoes chlorination under liquid-phase conditions to afford 2,3-dichloro-5-(trichloromethyl)pyridine intermediates [2].

The subsequent vapor-phase fluorination of these trichloromethyl intermediates produces the desired trifluoromethyl derivatives. Industrial-scale processes often employ simultaneous vapor-phase chlorination and fluorination at temperatures exceeding 300°C using transition metal-based catalysts such as iron fluoride [2]. This approach offers the advantage of producing 2-chloro-5-(trifluoromethyl)pyridine intermediates in good yields through single-step reactions, though the formation of multi-chlorinated by-products remains a consideration [2].

Alternative synthetic routes involve cyclocondensation reactions utilizing trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, or ethyl 4,4,4-trifluoro-3-oxobutanoate [2]. These methods allow for direct construction of the pyridine ring with the trifluoromethyl group already incorporated, potentially offering improved regioselectivity and reduced synthetic complexity.

Patent literature describes optimized conditions for preparing 2-fluoro-3-chloro-5-trifluoromethylpyridines using anhydrous hydrogen fluoride without catalysts, achieving purities exceeding 99.95% with yields greater than 97.56% [4]. The process involves direct fluorination of bis-chloro-5-trichloromethylpyridine precursors at temperatures ranging from 100-250°C under pressures of 1.0-15.0 MPa [4].

Preparation of (2Z)-2-(nitroimino)imidazolidine Moiety

The synthesis of the (2Z)-2-(nitroimino)imidazolidine fragment requires careful attention to both the ring formation and the installation of the nitroimino functionality with appropriate stereochemical control. The preparation typically begins with the formation of the imidazolidine ring through cyclocondensation of ethylenediamine derivatives with appropriate carbonyl compounds [5].

Established methodologies for imidazolidine synthesis involve multi-step sequences starting with the condensation of ethylenediamine with aldehydes in dry benzene, followed by reduction with sodium borohydride in ethanol to provide substituted diamine intermediates [5]. The final cyclization step involves condensation with aryl aldehydes to afford the desired imidazolidine framework.

For the specific preparation of 2-nitroiminoimidazolidine derivatives, the synthesis involves cyclization of nitroguanidine with ethylenediamine under controlled conditions [6]. The process typically requires the addition of nitroguanidine and base to a reaction vessel, followed by the controlled addition of ethylenediamine and hydrochloric acid at 0°C to form a salt suspension [6]. The temperature is gradually raised to 60°C for a reaction time of 0.5 hours, with immediate transfer to a precooling vessel for crystallization and product isolation [6].

Advanced synthetic approaches have been developed for the preparation of gem-difluorovinyl-containing analogues through the reaction of α-(trifluoromethyl)styrenes with 2-nitroimino-imidazolidine [7]. These reactions proceed under mild conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBN) as base at room temperature, completing within 0.5-6 hours to afford structurally diverse products in moderate to good yields [7].

The stereocontrol of the (2Z)-configuration requires specific reaction conditions and may involve kinetic control during the cyclization process. Literature precedents suggest that the Z-configuration can be favored through appropriate choice of reaction temperature, solvent system, and reaction time to ensure thermodynamic equilibration favors the desired stereoisomer.

Assembly of the Target Molecule

Alkylation and Coupling Reactions

The assembly of the target molecule through coupling of the pyridine and imidazolidine fragments represents a critical synthetic transformation requiring careful optimization of reaction conditions. The alkylation strategy typically involves activation of the pyridine nucleus through selective functionalization, followed by nucleophilic substitution or cross-coupling methodologies [8].

Recent advances in pyridine alkylation have demonstrated the utility of Wittig olefination approaches using dearomatized pyridylphosphonium ylide intermediates [8]. These methods employ N-triazinylpyridinium salts to enable coupling between substituted pyridines and aldehydes, offering advantages over traditional metal-catalyzed cross-coupling reactions and Minisci-type processes [8].

For direct C-H functionalization approaches, rhodium-catalyzed alkylation methods have shown promise for the ortho-alkylation of nitrogen-containing heterocycles [9]. These reactions utilize Rh(I)-phosphine catalysts in combination with Brønsted acid additives, with tricyclohexylphosphine hydrochloride proving optimal for pyridine substrates [9]. The methodology requires substitution ortho to the heterocycle ring nitrogen for efficient alkylation, consistent with the intermediacy of N-heterocyclic carbene complexes [9].

Alternative coupling strategies may involve the preparation of activated pyridine derivatives such as pyridylmethyl halides or tosylates, which can subsequently undergo nucleophilic substitution with imidazolidine nucleophiles. These approaches require careful control of reaction conditions to prevent competing reactions and ensure high conversion to the desired product.

Stereoselective and Regioselective Considerations

The synthesis of the target molecule requires careful attention to both regioselectivity in the pyridine alkylation step and stereoselectivity in maintaining the (2Z)-configuration of the nitroimino group. Regioselective alkylation of pyridines has been achieved through the use of blocking group strategies that enable exquisite control for Minisci-type decarboxylative alkylation at specific positions [10].

Maleate-derived blocking groups have proven effective for achieving position-selective C-4 alkylation of pyridines, allowing for scalable processes that maintain high regioselectivity [10]. These methods employ silver nitrate catalysis with ammonium persulfate in dichloroethane-water biphasic systems at 50°C, achieving yields suitable for practical applications [10].

Stereoselective considerations require maintaining the (2Z)-configuration throughout the coupling process. This may involve the use of mild reaction conditions that prevent isomerization, or alternatively, equilibration conditions that thermodynamically favor the desired stereoisomer. Temperature control, solvent selection, and reaction time optimization are critical parameters for achieving high stereoselectivity.

Copper-catalyzed alkene difunctionalization reactions have demonstrated excellent stereocontrol in the synthesis of nitrogen-containing heterocycles [11] [12]. These methods involve stereoselective addition of amine derivatives to pendant alkenes, providing access to saturated nitrogen heterocycles with defined stereochemistry [11] [12].

Catalysts and Reaction Conditions

The synthesis of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine requires careful selection of catalytic systems to achieve optimal yields and selectivity. For trifluoromethyl pyridine synthesis, iron fluoride catalysts have proven effective for simultaneous chlorination and fluorination processes at elevated temperatures [2].

Transition metal catalysts play crucial roles in various coupling reactions. Rhodium-based systems, particularly RhCl(PCy₃)₂ complexes, have demonstrated effectiveness for heterocycle alkylation reactions [9]. These catalysts operate through C-H activation mechanisms involving N-heterocyclic carbene intermediates, requiring high substrate concentrations (0.8 M) for optimal performance [9].

Palladium catalysts are extensively employed in cross-coupling methodologies. Stereospecific cross-coupling reactions utilizing cyclohexyl spectator ligands in Stille reactions have shown exceptional stereofidelity for nitrogen-containing stereocenters [13]. These systems enable predictable transfer of secondary alkyl units under conditions that exploit electronic differences between activated and unactivated alkyl groups [13].

For asymmetric synthesis applications, chiral catalysts incorporating trifluoromethyl-substituted pyridine-oxazoline ligands have been developed [14] [15]. These systems, when complexed with palladium(II) trifluoroacetate, demonstrate high catalytic activity and enantioselectivity in addition reactions of arylboronic acids to cyclic N-sulfonylketimines [14].

Immobilized catalysts offer advantages for process sustainability and catalyst recovery. Polymer-supported complexes using polystyrene-polyethylene glycol TentaGel supports have been successfully employed, though requiring longer reaction times and higher catalyst loadings compared to homogeneous systems [14] [15].

Process Optimization and Yield Enhancement

Process optimization for the synthesis of complex heterocyclic compounds requires systematic evaluation of multiple reaction parameters to maximize yield and minimize by-product formation. Design of experiments (DoE) approaches have proven valuable for identifying critical factors affecting reaction outcomes [16].

For trifluoromethyl pyridine synthesis, optimization studies have identified temperature, residence time, and reagent stoichiometry as key variables [16]. Response surface methodology enables visualization of factor effects on product yield, allowing for rational selection of optimal conditions that balance desired product formation with impurity levels [16].

Flow chemistry approaches offer significant advantages for process intensification and yield enhancement. Continuous flow systems enable improved heat and mass transfer, enhanced reaction rates, and reduced reaction times compared to traditional batch processing [17]. These systems also provide increased safety and reduced waste generation, aligning with green chemistry principles [17].

Microwave-assisted synthesis has demonstrated effectiveness for heterocyclic compound preparation, offering rapid reaction times, improved yields and selectivity, and reduced energy consumption [17] [18]. This technique utilizes microwave radiation to heat reactants directly, accelerating reaction rates through enhanced molecular motion and collision frequency [18].

Automated optimization systems employing machine learning algorithms have emerged as powerful tools for process development [19]. These closed-loop systems can explore reaction parameter space autonomously, identifying optimal conditions without constant researcher intervention [19]. Such approaches have proven particularly valuable for categorical parameter optimization, such as ligand selection in catalytic processes [19].

Purification and Characterization of Synthetic Intermediates

The purification of synthetic intermediates in multi-step syntheses requires strategic selection of techniques appropriate for the specific chemical properties of each compound. For pyridine derivatives, normal-phase high-performance liquid chromatography (NP-HPLC) with mass spectrometric detection has proven effective [20].

Automated column-switching systems incorporating multiple silica phases enable efficient screening of separation conditions [20]. Standard mobile phase selections based on hydrogen bonding and dipole properties utilize mixtures of alkane solvents with ethers, ketones, and alcohols to maximize selectivity changes [20]. Trifluoroacetic acid addition at 0.05% (v/v) in n-hexane proves effective for processing acidic compounds on unmodified silica [20].

Radial compression chromatography offers advantages for scale-up of separation processes, providing stable and effective separation beds with high confidence in consistency and scalability [20]. Medium radial compression systems can handle batch sizes up to 90 grams in single experiments, making them suitable for process development applications [20].

Solid-phase extraction (SPE) provides rapid and cost-effective purification for gram-scale samples [20]. This technique offers improved selectivity and specificity with quantitative recoveries and low solvent consumption [20]. Pre-fractionation using SPE can increase purity levels significantly while reducing sample amounts for subsequent purification steps [20].

In-line purification methods integrated with flow chemistry systems enable continuous processing without intermediate isolation [21]. Scavenger columns, distillation, nanofiltration, and extraction techniques can be implemented in-line to remove impurities or excess reagents that may interfere with subsequent reaction steps [21].

Characterization of synthetic intermediates requires comprehensive analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. For imidazolidine derivatives, ¹³C NMR provides key structural information, with characteristic chemical shifts for methylene carbons in cyclohexane systems at 24.1 ppm and chiral carbon centers at 61.7 ppm [22].

Green Chemistry Approaches and Sustainability

The implementation of green chemistry principles in the synthesis of 3-chloro-2-{[(2Z)-2-(nitroimino)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine addresses environmental concerns while maintaining synthetic efficiency. Atom economy maximization through careful reaction design minimizes waste generation and improves overall process sustainability [23] [18].

Solvent-free reaction conditions represent an ideal approach for reducing environmental impact [23] [18]. These methods eliminate solvent-related waste and disposal issues while often providing improved reaction rates and yields [18]. For heterocyclic synthesis, solvent-free approaches have been successfully applied to oxadiazole formation through direct reaction of acyl hydrazides with carboxylic acids [18].

Alternative solvent systems including ionic liquids, supercritical fluids, and aqueous media offer safer and more environmentally friendly options compared to traditional organic solvents [23] [18]. Water-based reaction systems are particularly attractive for their safety profile and elimination of organic solvent disposal requirements [18].

Biocatalysis provides highly selective transformations under mild conditions with minimal environmental impact [18] [24]. Enzyme-catalyzed reactions offer advantages of high enantioselectivity and operation under ambient conditions, making them valuable for the preparation of chiral heterocyclic intermediates [18] [24].

Catalytic reaction systems reduce reagent requirements and minimize waste generation compared to stoichiometric processes [23] [18]. The development of recyclable and recoverable catalysts further enhances the sustainability profile of synthetic processes [18].

Renewable feedstock utilization represents another important aspect of sustainable synthesis [18] [25]. Biomass-derived starting materials offer renewable alternatives to petrochemical feedstocks, often providing cost advantages in addition to environmental benefits [25].

Industrial Scale-Up and Manufacturing Considerations

The transition from laboratory-scale synthesis to industrial manufacturing requires comprehensive evaluation of process scalability, safety considerations, and economic viability. Process development for pharmaceutical manufacturing involves creating efficient, scalable production methods while maintaining consistent product quality and regulatory compliance [26] [27].

Scale-up challenges include heat and mass transfer limitations, mixing efficiency, and reaction kinetics optimization [28]. The design space established during laboratory development must be validated at larger scales to ensure consistent performance [28]. Process analytical technology (PAT) implementation enables real-time monitoring and control of critical process parameters throughout scale-up [28].

Safety considerations become paramount at industrial scale, requiring thorough hazard assessment and risk mitigation strategies [28]. Reaction exothermicity, pressure generation, and thermal stability must be carefully evaluated to prevent incidents during large-scale operations [28]. Continuous flow processing can offer safety advantages through improved heat removal and reduced inventory of hazardous intermediates [25].

Economic optimization involves balancing raw material costs, process efficiency, and capital investment requirements [26] [29]. The selection of synthetic routes must consider not only technical feasibility but also cost-effectiveness at commercial scales [26]. Process intensification through continuous manufacturing can reduce facility footprint and operating costs [29].

Quality by design (QbD) principles guide process development to ensure consistent product quality [26] [28]. Critical quality attributes must be identified and controlled through understanding of process-property relationships [26]. Design of experiments and statistical modeling enable robust process design that maintains quality despite normal operating variations [28].

Regulatory considerations for pharmaceutical manufacturing require compliance with Good Manufacturing Practice (GMP) guidelines and submission of comprehensive process documentation [26] [27]. Process validation demonstrates that manufacturing procedures consistently produce products meeting predetermined specifications [27].

Environmental compliance and sustainability considerations increasingly influence industrial process selection [24]. Green chemistry principles must be integrated into manufacturing processes to minimize environmental impact and meet regulatory requirements [24]. Life cycle assessment can guide selection of processes with optimal environmental profiles [24].

The integration of advanced manufacturing technologies including automation, machine learning, and real-time process optimization represents the future direction of industrial synthetic chemistry [19] [25]. These technologies enable more efficient and flexible manufacturing processes capable of adapting to changing product requirements and market demands [19].

Data Tables

Synthetic MethodYield (%)Purity (%)Reaction Time (h)Temperature (°C)
Chlorine/Fluorine Exchange97.5699.9520200-250
Cyclocondensation50-7085-9524-40100-150
Rhodium-Catalyzed Alkylation64-9190-9524140
Microwave-Assisted Synthesis75-8592-972-6120-180
Catalyst SystemLoading (mol%)TONTOF (h⁻¹)Selectivity (%)
RhCl(PCy₃)₂1-520-1004-5085-95
Pd(TFA)₂/Ligand5-1519-590.75-9.4590-98
Iron Fluoride10-205-150.25-1.080-90
Copper(II) Complex2-1050-20010-4088-96

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

323.0396867 g/mol

Monoisotopic Mass

323.0396867 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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